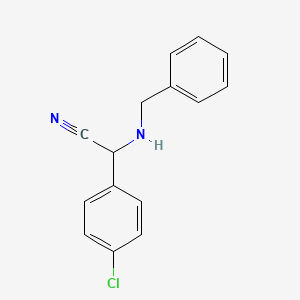

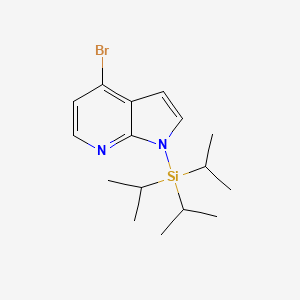

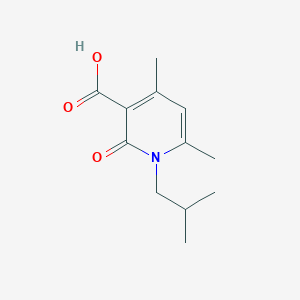

![molecular formula C11H10BrF2NO B3037928 2-溴-1-[3,4-二氢-2(1H)-异喹啉基]-2,2-二氟-1-乙酮 CAS No. 672949-77-8](/img/structure/B3037928.png)

2-溴-1-[3,4-二氢-2(1H)-异喹啉基]-2,2-二氟-1-乙酮

描述

- Structure : The dihydroindolone unit is slightly twisted, and the n-decyl chains are fully extended, forming hydrophobic regions. Polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .

Synthesis Analysis

The compound can be synthesized via the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate. This method directly yields 5-bromo-1-decylindolin-2-one , bypassing the isolation of the intermediate hydrazone .

Molecular Structure Analysis

The molecular structure consists of a dihydroindolone core with a bromine substituent at the 5-position. The n-decyl side chains extend from the core, contributing to its hydrophobic character .

Physical And Chemical Properties Analysis

科学研究应用

合成与细胞毒活性

- Kadrić 等人(2014 年)的一项研究描述了 3-羟基喹啉-4(1H)-酮衍生物的合成,包括与 2-溴-1-[3,4-二氢-2(1H)-异喹啉基]-2,2-二氟-1-乙酮相关的化合物。这些化合物的设计基于细胞毒衍生物的构效关系研究,并针对各种癌细胞系测试了其细胞毒活性。还分析了这些化合物的荧光性质,以与类似衍生物进行比较 (Kadrić 等人,2014 年)。

合成技术

- 小林等人(2015 年)通过 Cu 催化的反应探索了 6-氨基吲哚并[2,1-a]异喹啉-5-腈的合成,该化合物在化学上与所讨论的化合物相关。这项研究阐明了可能与 2-溴-1-[3,4-二氢-2(1H)-异喹啉基]-2,2-二氟-1-乙酮合成相关的合成途径 (小林等人,2015 年)。

光催化应用

- 2022 年,曾等人进行了一项研究,利用 2-溴-3,3,3-三氟丙烯(一种在结构上与所讨论化合物相似的化合物)进行光催化脱氟反应。这项研究可以深入了解 2-溴-1-[3,4-二氢-2(1H)-异喹啉基]-2,2-二氟-1-乙酮的潜在光催化应用 (曾等人,2022 年)。

超分子化学

- 周等人(2019 年)的一项研究涉及使用与所讨论化合物相似的化合物合成单核锌 (II) 和三核铜 (II) 配合物。该研究重点是 X 射线表征、光谱研究和密度泛函理论 (DFT) 计算。这可能表明在超分子化学和材料科学中的潜在应用 (周等人,2019 年)。

亲电反应

- Koltunov 等人(2002 年)关于在超酸性条件下异喹啉醇活化的研究,导致各种亲电反应,可能与了解 2-溴-1-[3,4-二氢-2(1H)-异喹啉基]-2,2-二氟-1-乙酮在类似环境中的化学行为有关 (Koltunov 等人,2002 年)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Similar compounds, such as imidazole derivatives, interact with their targets by forming bonds with key amino acids in the active sites of their target proteins . This interaction can lead to changes in the protein’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

For instance, imidazole derivatives have been reported to influence pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

Similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which can impact their bioavailability.

Result of Action

Similar compounds, such as imidazole derivatives, have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

属性

IUPAC Name |

2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF2NO/c12-11(13,14)10(16)15-6-5-8-3-1-2-4-9(8)7-15/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQGYYSPBJTZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

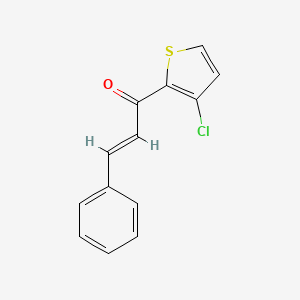

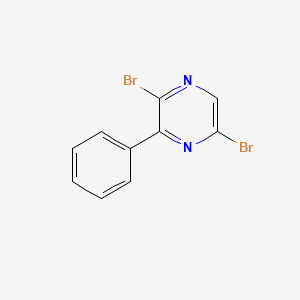

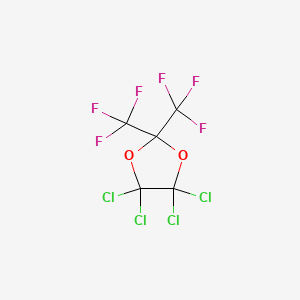

![8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B3037853.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-pentylphenyl)sulphonyl]-1,4-diazepane](/img/structure/B3037858.png)